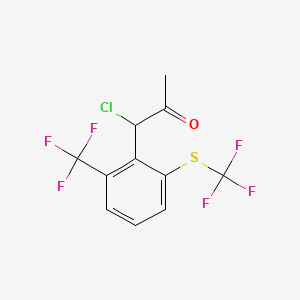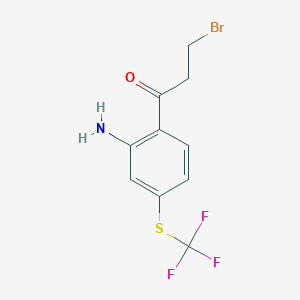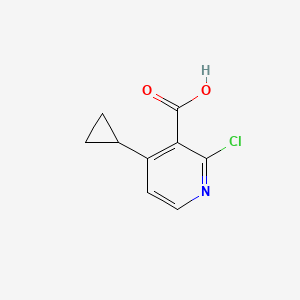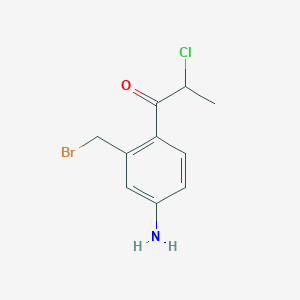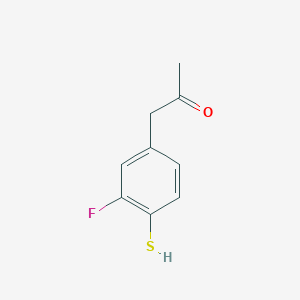![molecular formula C49H56O2 B14050706 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene is a complex organic compound with a unique structure that combines cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene typically involves multiple steps, including the formation of the cyclopentadienyl and methoxyphenyl intermediates, followed by their coupling with the dibenzofluorene core. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts alkylation, and other organic transformations under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Its unique structure makes it a potential ligand for transition metal catalysts, enhancing their activity and selectivity.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties
作用機序
The mechanism of action of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with metal centers in catalytic systems, enhancing their reactivity.
Pathways Involved: The compound can participate in electron transfer processes, stabilize reactive intermediates, and facilitate bond formation and cleavage in catalytic cycles
類似化合物との比較
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with different substituents, affecting its reactivity and applications.
Pyridylphenylene Cyclopentadienone: Used in dendrimer synthesis, showcasing different functional properties.
Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits acidic behavior, contrasting with the more neutral nature of the target compound.
Uniqueness
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene stands out due to its combination of cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties, which confer unique electronic and steric properties, making it suitable for specialized applications in organic electronics, catalysis, and materials science .
特性
分子式 |
C49H56O2 |
|---|---|
分子量 |
677.0 g/mol |
IUPAC名 |
12-[cyclopenta-2,4-dien-1-yl-bis(4-methoxyphenyl)methyl]-5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene |
InChI |
InChI=1S/C49H56O2/c1-45(2)23-25-47(5,6)42-29-38-36(27-40(42)45)37-28-41-43(48(7,8)26-24-46(41,3)4)30-39(37)44(38)49(31-13-11-12-14-31,32-15-19-34(50-9)20-16-32)33-17-21-35(51-10)22-18-33/h11-22,27-31,44H,23-26H2,1-10H3 |
InChIキー |
CNJDPXPEIPUGFG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=C1C=C3C(C4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)C(C6C=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




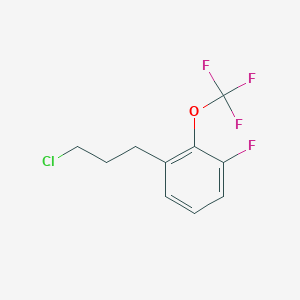
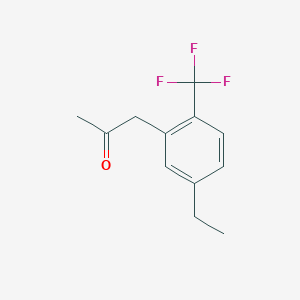
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
